14,15-EE-5(Z)-E

Vascular Pharmacology EET Receptor Antagonism Endothelium-Dependent Hyperpolarization

14,15-EE-5(Z)-E (CAS 519038-92-7) is a synthetic structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived arachidonic acid metabolite. Unlike endogenous EETs that function as endothelium-derived hyperpolarizing factors (EDHFs) to promote vasodilation, 14,15-EE-5(Z)-E acts as a functional antagonist at the putative EET receptor or signaling complex, thereby blocking EET-induced vascular smooth muscle relaxation.

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
Cat. No. B563756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-EE-5(Z)-E
Synonyms14,15-Epoxyeicosa-5(Z)-enoic Acid
Molecular FormulaC20H36O3
Molecular Weight324.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)
InChIKeyKZTLOTWHEAHQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

14,15-EE-5(Z)-E – Product Identity and Functional Classification for EET Pathway Research


14,15-EE-5(Z)-E (CAS 519038-92-7) is a synthetic structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived arachidonic acid metabolite [1]. Unlike endogenous EETs that function as endothelium-derived hyperpolarizing factors (EDHFs) to promote vasodilation, 14,15-EE-5(Z)-E acts as a functional antagonist at the putative EET receptor or signaling complex, thereby blocking EET-induced vascular smooth muscle relaxation . The compound is supplied as a purified research tool (≥98% purity) in ethanol solution, with well-documented physicochemical properties including a molecular weight of 324.5 g/mol and a logP of 6.71, and is intended exclusively for laboratory investigation of EET-mediated physiological and pathological processes .

14,15-EE-5(Z)-E – Critical Differentiation from EET Agonists and Epoxygenase Inhibitors in Experimental Design


The experimental utility of 14,15-EE-5(Z)-E cannot be replicated by substituting structurally related EET analogs, CYP epoxygenase inhibitors, or soluble epoxide hydrolase (sEH) inhibitors. Endogenous EETs (e.g., 14,15-EET, 11,12-EET) function as agonists that activate vasodilatory signaling pathways [1]. In contrast, 14,15-EE-5(Z)-E is a functional antagonist that competitively blocks EET-mediated responses at the receptor level without interfering with nitric oxide (NO) or prostacyclin (iloprost) pathways [2]. CYP epoxygenase inhibitors (e.g., 17-ODYA, MS-PPOH) reduce endogenous EET production but cannot pharmacologically dissect receptor-level events [3]. sEH inhibitors (e.g., TPPU, AUDA) elevate endogenous EET levels, producing the opposite functional outcome [4]. Therefore, only 14,15-EE-5(Z)-E enables direct interrogation of EET receptor pharmacology in vascular and non-vascular tissues, making generic substitution scientifically invalid for hypothesis-driven research.

14,15-EE-5(Z)-E – Quantitative Head-to-Head and Class-Comparative Performance Evidence


14,15-EE-5(Z)-E – Concentration-Dependent Antagonism of 14,15-EET-Induced Vasorelaxation in Bovine Coronary Arteries

14,15-EE-5(Z)-E demonstrates potent, concentration-dependent antagonism of 14,15-EET-mediated vasorelaxation. At 10 µM, 14,15-EE-5(Z)-E inhibits approximately 80% of the relaxation induced by 14,15-EET in U46619-preconstricted bovine coronary arteries [1]. This quantitative inhibition occurs without affecting nitric oxide (NO)- or iloprost-mediated vasorelaxation, establishing functional selectivity for the EET signaling pathway [1].

Vascular Pharmacology EET Receptor Antagonism Endothelium-Dependent Hyperpolarization

14,15-EE-5(Z)-E – In Vivo Functional Antagonism of Endogenous EET-Mediated Retinal Arteriolar Dilation

In an in vivo rat model, intravitreal injection of 14,15-EE-5(Z)-E (2 nmol/eye) significantly reduced acetylcholine (ACh)-induced dilation of retinal arterioles [1]. The antagonist attenuated the vasodilator response even under combined nitric oxide synthase and cyclooxygenase blockade (L-NAME plus indomethacin), confirming specific inhibition of the endothelium-derived hyperpolarization (EDH) component mediated by endogenous EETs [1].

Retinal Microcirculation In Vivo Pharmacology EDH-Mediated Vasodilation

14,15-EE-5(Z)-E – Pathway Selectivity: No Antagonism of Nitric Oxide or Iloprost-Mediated Vasorelaxation

Functional selectivity is a critical differentiator for 14,15-EE-5(Z)-E. Unlike non-selective vasoactive antagonists, 14,15-EE-5(Z)-E does not antagonize vascular relaxation mediated by nitric oxide (NO) or the prostacyclin analog iloprost in bovine coronary artery preparations [1]. This pathway-specific inhibition enables unambiguous attribution of observed effects to EET receptor signaling rather than off-target modulation of parallel vasodilatory mechanisms [1].

Pathway Selectivity Vascular Signaling Mechanistic Specificity

14,15-EE-5(Z)-E – Attenuation of Nitro-Oleate-Stimulated Cancer Cell Proliferation via EET Receptor Blockade

In Lewis lung carcinoma (LLc1) cells, nitro-oleate-induced proliferation was shown to be EET-dependent, as co-treatment with the EET receptor antagonist 14,15-EE-5(Z)-E attenuated the enhanced proliferative response [1]. This finding positions 14,15-EE-5(Z)-E as a valuable tool for dissecting the role of EET signaling in cancer cell biology and for evaluating the pro-angiogenic or pro-proliferative contributions of the EET pathway in tumor models [1].

Cancer Biology EET Signaling Tumor Microenvironment

14,15-EE-5(Z)-E – Functional Antagonism Distinct from CYP Epoxygenase Inhibition

CYP epoxygenase inhibitors such as 17-octadecynoic acid (17-ODYA) reduce endogenous EET biosynthesis, producing a net decrease in EET tone. In contrast, 14,15-EE-5(Z)-E directly antagonizes EET action at the receptor level without altering EET production [1]. In the rat retinal arteriole study, both 17-ODYA (1.4 nmol/eye) and 14,15-EE-5(Z)-E (2 nmol/eye) reduced ACh-induced dilation, confirming that the observed dilation is EET-dependent and that the antagonist phenocopies the effect of reduced endogenous EETs [1].

Pharmacological Dissection EET Pathway Receptor Antagonism

14,15-EE-5(Z)-E – Validated Research Applications Based on Quantitative Evidence


Pharmacological Dissection of EDH-Mediated Vasodilation in Vascular Preparations

Employ 14,15-EE-5(Z)-E at 10 µM in ex vivo vascular ring studies (e.g., bovine coronary arteries, rodent mesenteric arteries) to isolate the contribution of EETs to endothelium-dependent hyperpolarization (EDH)-mediated relaxation. The compound's demonstrated ~80% inhibition of 14,15-EET-induced relaxation [1] and its lack of antagonism toward NO and prostacyclin pathways [2] enable precise attribution of vasodilatory responses to EET receptor activation.

In Vivo Investigation of EET-Dependent Microvascular Regulation

Utilize intravitreal injection of 14,15-EE-5(Z)-E (2 nmol/eye) in rodent models to assess the contribution of endogenous EETs to retinal or cerebral microvascular responses. The compound has been validated to significantly reduce acetylcholine-induced dilation of retinal arterioles in vivo under combined NOS and COX blockade [3], confirming its utility for probing EDH-mediated vasodilation in intact microcirculatory beds.

Interrogation of EET Receptor Signaling in Cancer Cell Proliferation and Tumor Growth

Apply 14,15-EE-5(Z)-E in cancer cell culture models (e.g., Lewis lung carcinoma cells) to evaluate whether EET receptor signaling mediates pro-proliferative or pro-migratory responses to stimuli that elevate endogenous EET levels, such as sEH inhibition or nitro-fatty acid exposure. The compound has been shown to attenuate nitro-oleate-enhanced LLc1 cell proliferation [4], supporting its use in oncology research to dissect the EET pathway in the tumor microenvironment.

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